C22H24ClN5

Description

Contextualization of the Compound's Research Significance within Chemical Sciences

The research significance of compounds with the formula C₂₂H₂₄ClN₅ is intrinsically linked to the chemical scaffolds they contain. Heterocyclic systems like pyrimidine (B1678525), pyrazole (B372694), and benzodiazepine (B76468) derivatives are considered "privileged structures" or important scaffolds in chemical biology and medicinal chemistry research because of their ability to bind to multiple receptor types with high affinity or to serve as versatile building blocks for diverse chemical libraries rsc.orgglobalresearchonline.netacs.orgeurekaselect.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comacs.orgekb.egresearchgate.net.

For instance, the triazolobenzodiazepine scaffold, present in some C₂₂H₂₄ClN₅ isomers like 1-[2-(diethylamino)ethyl]-8-chloro-6-phenyl-4H-s-triazolo-[4,3-a] rsc.orgnih.govbenzodiazepine (CID 12612440), has been explored in the context of inhibiting BET bromodomains, proteins involved in transcriptional regulation acs.orgnih.gov. Research on related triazolobenzodiazepines has demonstrated potent activity against certain leukemia cell lines in in vitro studies nih.gov.

Another structural possibility for C₂₂H₂₄ClN₅ includes compounds featuring pyrimidine and pyrazole rings, such as 4-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-cyclohexylpyrimidin-2-amine (CHEMBL485348). Pyrazole and pyrimidine scaffolds are widely represented in compounds studied for various potential biological activities, including kinase inhibition, which is a significant area of cancer research nih.govmdpi.comrsc.orgnih.gov. While specific detailed research findings for CHEMBL485348 in publicly available academic literature are limited, its structural components suggest potential for investigation in areas where pyrimidine and pyrazole derivatives have shown activity rsc.org.

Historical Trajectories of Scientific Investigation on Related Chemical Scaffolds

The scientific investigation into the core chemical scaffolds found within compounds of formula C₂₂H₂₄ClN₅ has a rich history.

Benzodiazepines: The discovery of the first benzodiazepine, chlordiazepoxide, in the 1950s marked a significant point in medicinal chemistry, leading to extensive research into this seven-membered heterocyclic ring system nih.gov. Initially recognized for their effects on the central nervous system, benzodiazepine research expanded to explore a wide spectrum of biological activities nih.govresearchgate.netresearchgate.netnih.gov. The 1,4-benzodiazepine (B1214927) scaffold, a common structural motif, has been a subject of continuous synthetic and biological investigation researchgate.netacs.orgresearchgate.net.

Pyrimidines: Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and have been studied for their biological significance for a long time researchgate.net. Research into synthetic pyrimidine derivatives gained momentum with the discovery of their diverse applications, including in chemotherapy and as building blocks for other heterocyclic systems researchgate.netmdpi.comekb.egrsc.orgrsc.orgekb.eg. The fusion of a pyrimidine ring with other heterocycles, as seen in pyrazolopyrimidines, has been a key area of academic exploration mdpi.comrsc.orgekb.eg.

pyrazoles: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has also been a significant scaffold in chemical research globalresearchonline.neteurekaselect.com. Its history includes applications in dyes and agrochemicals before becoming a prominent feature in medicinal chemistry globalresearchonline.net. Pyrazole derivatives have been investigated for a wide array of potential biological activities globalresearchonline.neteurekaselect.comresearchgate.netnih.gov. The synthetic accessibility and versatile nature of the pyrazole scaffold have contributed to its widespread study in academic and industrial settings globalresearchonline.neteurekaselect.comnih.govresearchgate.netnih.govmdpi.com.

The historical trajectories of these individual scaffolds have converged in the study of molecules like those with the formula C₂₂H₂₄ClN₅, where combinations of these rings or their fused derivatives create novel chemical entities with properties influenced by the parent systems. The development of synthetic methodologies for constructing these complex fused and substituted heterocyclic systems has been a crucial part of this historical trajectory mdpi.comekb.egmdpi.comresearchgate.net.

Contemporary Research Challenges and Opportunities Posed by C₂₂H₂₄ClN₅

Contemporary academic research on compounds with the molecular formula C₂₂H₂₄ClN₅ faces several challenges and presents numerous opportunities.

Challenges: One significant challenge lies in the synthesis of specific isomers and their substituted derivatives with high purity and yield. Developing efficient and atom-economical synthetic routes to access the diverse structural arrangements possible for C₂₂H₂₄ClN₅ is an ongoing area of research acs.orgmdpi.comekb.egmdpi.comresearchgate.net. The complexity of these fused or multi-ring systems often requires sophisticated synthetic strategies.

Another challenge is the comprehensive characterization of the physicochemical properties of different C₂₂H₂₄ClN₅ isomers. While basic properties like molecular weight are readily determined, detailed information on melting points, solubility, stability, and spectroscopic data for many specific isomers may not be widely documented, particularly for newly synthesized compounds rsc.org.

Furthermore, understanding the precise relationship between the structural nuances of each C₂₂H₂₄ClN₅ isomer and its potential interactions at the molecular level requires advanced experimental and computational techniques. Predicting and verifying how these compounds behave in various chemical environments or interact with biological macromolecules poses a significant challenge.

Opportunities: Despite these challenges, the C₂₂H₂₄ClN₅ molecular formula represents a chemical space ripe for academic exploration. The opportunity exists to synthesize novel isomers and derivatives by employing and developing new synthetic methodologies acs.orgmdpi.comresearchgate.net. This includes exploring one-pot reactions and multicomponent reactions to build the complex heterocyclic frameworks mdpi.comresearchgate.net.

Computational chemistry provides powerful opportunities for in silico studies, such as molecular docking and dynamics simulations, to predict potential binding modes and affinities with various protein targets or to understand reaction mechanisms nih.govsphinxsai.com. These computational approaches can guide synthetic efforts and the design of new C₂₂H₂₄ClN₅ analogs with tailored properties.

Moreover, the diverse potential research applications suggested by the constituent scaffolds (e.g., in exploring interactions with kinases, bromodomains, or other protein targets) provide opportunities for interdisciplinary collaboration between synthetic chemists, chemical biologists, and computational chemists nih.govnih.govnih.gov. Exploring the potential of these compounds in areas beyond traditional medicinal chemistry, such as probes for biological pathways or components in novel materials, also represents an opportunity for academic research.

Scope and Objectives of Focused Academic Research Endeavors into C₂₂H₂₄ClN₅

Focused academic research endeavors into compounds with the molecular formula C₂₂H₂₄ClN₅ are primarily aimed at expanding the fundamental understanding of their chemistry and exploring their potential utility in various research domains. The scope of such research is typically centered on:

Synthesis: Developing novel, efficient, and sustainable synthetic routes to access known and new isomers of C₂₂H₂₄ClN₅. This includes optimizing reaction conditions, exploring different starting materials, and utilizing modern synthetic techniques acs.orgmdpi.comekb.egmdpi.comresearchgate.net.

Characterization: Thoroughly characterizing the synthesized compounds using spectroscopic methods (e.g., NMR, MS, IR), elemental analysis, and crystallographic techniques to confirm their structures and determine their physicochemical properties rsc.orgnih.gov.

Exploration of Properties and Potential Applications: Investigating the chemical reactivity of these compounds and exploring their potential in various academic research applications. This may involve studying their interactions with biological targets in vitro (e.g., enzyme inhibition assays, binding studies) based on the known relevance of their scaffolds, or exploring their use as catalysts, ligands, or components in materials science, strictly avoiding any clinical or safety assessments rsc.orgnih.govnih.gov.

Structure-Activity Relationship (SAR) Studies (in a research context): For series of related C₂₂H₂₄ClN₅ compounds or analogs with similar scaffolds, academic research may involve exploring how systematic structural modifications influence their properties or interactions with research targets. nih.govnih.gov

The overarching objective is to contribute to the body of chemical knowledge by synthesizing and characterizing novel compounds with the C₂₂H₂₄ClN₅ formula and to identify potential avenues for their application in various scientific disciplines through rigorous academic investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24ClN5 |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

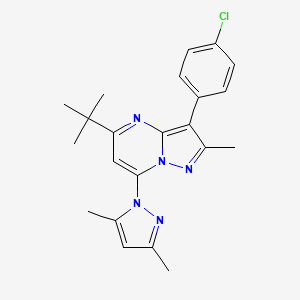

5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C22H24ClN5/c1-13-11-14(2)27(25-13)19-12-18(22(4,5)6)24-21-20(15(3)26-28(19)21)16-7-9-17(23)10-8-16/h7-12H,1-6H3 |

InChI Key |

NTUXVLWLCUQAIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry for C22h24cln5

Retrosynthetic Analysis and Key Disconnection Strategies for the C22H24ClN5 Core

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules. It involves working backward from the target molecule to identify simpler, readily available starting materials through a series of hypothetical disconnections. For a compound with the formula this compound, which likely incorporates multiple rings and various functional groups (such as amines, potentially imines, and aromatic or heteroaromatic systems given the elemental composition), key disconnection strategies would focus on breaking bonds that can be formed efficiently in the forward synthetic direction.

Potential disconnection points in a hypothetical this compound structure could include carbon-nitrogen bonds within cyclic or acyclic amine functionalities, carbon-carbon bonds that form the core ring systems or link substituents, and potentially carbon-halogen bonds. The choice of disconnection is guided by the availability of reliable synthetic reactions to form the cleaved bond in the forward sense. Functional group interconversions (FGIs) may also be employed during retrosynthesis to transform one functional group into another to reveal a more accessible precursor. For a molecule of this complexity, identifying strategic disconnections that simplify the structure into manageable, synthesizable fragments is paramount. The retrosynthetic analysis process often leads to the generation of several possible synthetic routes, which are then evaluated based on factors such as the availability and cost of starting materials, the number of steps, potential yields, and the feasibility of each transformation.

Established Synthetic Routes and Pathway Optimizations

Catalyst Selection and Reaction Condition Optimization in this compound Synthesis

Catalyst selection and the optimization of reaction conditions are critical for the successful and efficient synthesis of this compound. Catalysts, including homogeneous, heterogeneous, organocatalysts, and biocatalysts, can accelerate reaction rates, improve selectivity (chemo-, regio-, and stereoselectivity), and allow reactions to proceed under milder conditions. The choice of catalyst depends on the specific transformation being performed and the functional groups present in the molecule.

Reaction conditions, such as temperature, pressure, solvent, concentration, and reaction time, also significantly impact the outcome of a synthesis step. Optimization of these parameters is often an iterative process involving experimentation to identify the conditions that provide the highest yield and purity of the desired product while minimizing byproduct formation. High-throughput experimentation and machine learning techniques are increasingly being used to accelerate the optimization of reaction conditions for complex syntheses.

Novel Synthetic Methodologies and Sustainable Chemistry Principles

The field of organic synthesis is continuously evolving with the development of novel methodologies aimed at improving efficiency, selectivity, and sustainability. Applying these advancements to the synthesis of this compound can lead to more efficient and environmentally friendly processes.

Green Chemistry Applications in this compound Production

Green chemistry principles are increasingly being integrated into the design and execution of chemical synthesis to minimize the environmental impact. For the synthesis of this compound, relevant green chemistry principles include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and waste is a primary goal. Metrics like the environmental factor (E-factor) are used to assess the amount of waste generated per unit of product.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product reduces waste. Reactions with high atom economy are preferred.

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Avoiding or minimizing the use of hazardous solvents and separation agents, and using more environmentally benign alternatives.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable resources instead of depleting fossil fuels.

Catalysis: Employing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, reducing the need for excess reagents and minimizing waste.

Applying these principles to the synthesis of this compound can lead to the development of processes that are not only more efficient but also have a reduced environmental footprint. Novel synthetic methodologies, such as those involving photocatalysis, electrochemistry, or mechanochemistry (ball milling), can offer greener alternatives to traditional approaches by enabling reactions under milder conditions, reducing or eliminating the need for solvents, and improving energy efficiency.

| Aspect | Description |

| Retrosynthetic Analysis | Deconstructing the target molecule into simpler precursors. |

| Disconnection Strategies | Breaking key bonds based on known reliable forward reactions. |

| Multistep Synthesis | Sequential reactions to build the molecule step-by-step. |

| Convergent Synthesis | Parallel synthesis of fragments followed by coupling. Generally more efficient for complex targets. |

| Linear Synthesis | Stepwise construction where each product is the next reactant. Simpler but can reduce overall yield. |

| Catalyst Selection | Choosing appropriate catalysts for specific transformations and selectivity. |

| Reaction Optimization | Adjusting conditions (temp, solvent, time, etc.) for maximum yield and purity. |

| Green Chemistry | Applying principles to minimize environmental impact (waste prevention, atom economy, safer reagents/solvents). |

Flow Chemistry and Continuous Manufacturing Approaches for Clozapine (B1669256) (C18H19ClN4)

Flow chemistry and continuous manufacturing approaches have been explored for the synthesis of Clozapine to improve efficiency, safety, and space-time productivity. A batch-flow hybrid synthesis of Clozapine has been reported, where certain stages of the synthesis are performed under flow conditions. researchgate.netnih.govup.ac.zarsc.org

One specific application of flow chemistry in Clozapine synthesis involves the reduction of a nitroaryl group using sodium dithionite (B78146) under flow conditions. researchgate.netnih.govup.ac.za This method has shown comparable yields to batch conditions but with significantly reduced reaction times. researchgate.netnih.gov For instance, a reaction time of 1 hour under flow conditions yielded results comparable to 20 hours under batch conditions. researchgate.net

Continuous flow processes can also integrate downstream processes such as on-the-fly purification, filtration, drying, and solvent exchange, contributing to a more streamlined manufacturing process. arkat-usa.orgrsc.org A four-stage continuous flow synthesis of clozapine has been demonstrated, incorporating these integrated downstream processes. arkat-usa.org

Data Table 2: Comparison of Batch vs. Flow Conditions for a Reduction Step in Clozapine Synthesis

| Method | Reducing Agent | Reaction Time | Yield |

| Batch | Sodium dithionite | 20 hours | Comparable |

| Flow Chemistry | Sodium dithionite | 1 hour | Comparable |

Process Intensification and Scale-Up Considerations in Clozapine (C18H19ClN4) Synthesis

Process intensification and scale-up in Clozapine synthesis involve optimizing reaction conditions, improving efficiency, and transitioning from laboratory-scale synthesis to commercial production. The goal is to achieve higher yields, reduce reaction times, minimize waste, and ensure consistent product quality on a larger scale.

One aspect of process intensification involves exploring alternative synthetic routes that utilize more cost-effective and readily available raw materials, as demonstrated by the use of 2-chlorobenzoic acid instead of anthranilic acid. researchgate.netresearchgate.net Such routes are developed with industrial requirements in mind, including safety, time cycle, and operational ease, aiming for a feasible process for commercial scale manufacturing. researchgate.net

Scaling up the synthesis requires careful consideration of reaction parameters such as temperature control, mixing efficiency, and heat transfer, especially for reactions that may be exothermic or require specific temperature ranges. For instance, reactions carried out at higher temperatures (e.g., 100-140°C) on an industrial scale necessitate specialized reactors and utility systems, contributing to additional costs. jocpr.com Developing processes that can be conducted at lower temperatures can be advantageous for large-scale production. jocpr.com

Scale-up studies for pharmaceutical compounds, such as the preparation of drug-loaded nanoparticles, highlight the need to demonstrate the feasibility of increasing batch sizes from laboratory scale to medium and large scales while maintaining product quality and desired characteristics. mdpi.com While this specific example pertains to drug formulation, the principles of demonstrating reproducibility and quality across different scales are directly relevant to the scale-up of API synthesis.

Impurity Profiling and Control Strategies for Synthetic Clozapine (C18H19ClN4)

Impurity profiling and control are critical aspects of the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) like Clozapine to ensure product quality, safety, and compliance with regulatory requirements. Impurities in synthetic Clozapine can arise from starting materials, reagents, by-products of the reactions, or degradation products. ijpsnonline.compharmaffiliates.comresearchgate.net

Common process-related impurities identified in Clozapine synthesis include intermediates such as 8-chloro-10,11-dihydro-11-oxo-5H-dibenzo[b,e] wikipedia.orgresearchgate.netdiazepine and desmethyl clozapine, as well as potential by-products like clozapine dimer and clozapine N-oxide. ijpsnonline.compharmaffiliates.com Degradation products can also form during synthesis or storage. researchgate.net

Controlling impurities involves several strategies throughout the synthetic process:

Control of Starting Materials and Reagents: Ensuring the purity of incoming raw materials is essential to minimize impurities carried through the synthesis.

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, solvent, and reagent stoichiometry can minimize the formation of unwanted by-products.

In-process Controls: Monitoring the reaction progress and the levels of intermediates and impurities at various stages of the synthesis allows for intervention if impurity levels are exceeding acceptable limits.

Purification Methods: Effective purification techniques are crucial for removing impurities from the crude product. Crystallization, chromatography, and other separation methods are employed to achieve the desired purity. researchgate.netnih.gov For example, crystallization from suitable solvents like acetone (B3395972) and isopropyl ether has been reported for purifying Clozapine. researchgate.net

Analytical Methods: Sensitive and selective analytical methods are necessary for the detection and quantification of impurities. High-performance liquid chromatography (HPLC) is a widely used technique for impurity profiling and assay of Clozapine and its related substances. researchgate.netresearchgate.netpmda.go.jp Stability-indicating HPLC methods are developed to separate Clozapine from its degradation products and process-related impurities. researchgate.netresearchgate.net Thin-layer chromatography (TLC) is also mentioned for the detection of certain related substances. pmda.go.jp

Establishing Specifications: Setting strict specifications for the maximum allowable levels of individual impurities and total impurities in the final API is mandatory based on regulatory guidelines like those from the International Conferences on Harmonization (ICH). ijpsnonline.compmda.go.jp

Research findings emphasize the importance of understanding the impurity profile of Clozapine produced by different manufacturing processes and implementing effective control methods. ijpsnonline.compmda.go.jp Analytical methods are validated to ensure their reliability, precision, specificity, linearity, accuracy, and robustness for quality control purposes. researchgate.net

Data Table 3: Examples of Impurities in Synthetic Clozapine

| Impurity Name | Molecular Formula | Potential Source |

| 8-chloro-10,11-dihydro-11-oxo-5H-dibenzo[b,e] wikipedia.orgresearchgate.netdiazepine | C13H9ClN2O | Intermediate/By-product |

| Desmethyl Clozapine | C18H21ClN4O | Metabolite/By-product |

| Clozapine dimer | C30H24Cl2N6 | By-product |

| Clozapine N-oxide | C18H19ClN4O | Degradation product |

Molecular and Cellular Mechanistic Investigations of this compound

This article focuses on the available information regarding the molecular and cellular mechanisms of the chemical compound with the molecular formula this compound. It is important to note that the molecular formula this compound can correspond to different chemical structures. Based on the provided search results, one specific compound with this formula is 1-[2-(diethylamino)ethyl]-8-chloro-6-phenyl-4H-s-triazolo-[4,3-a] nih.govnih.govbenzodiazepine (B76468), associated with PubChem CID 12612440. This article will primarily address mechanistic investigations related to this compound where data is available.

Comprehensive, detailed research findings specifically outlining the in vitro receptor binding assays, affinity determination, receptor subtype selectivity profiling, allosteric modulation, orthosteric binding site characterization, modulation of second messenger systems, and influence on protein phosphorylation and dephosphorylation cascades specifically for the compound 1-[2-(diethylamino)ethyl]-8-chloro-6-phenyl-4H-s-triazolo-[4,3-a] nih.govnih.govbenzodiazepine (CID 12612440) are limited in the currently available indexed literature.

Research has explored related triazolobenzodiazepine compounds, such as Adinazolam (a tritiated version of which was mentioned in the context of biochemical receptor site and autoradiography binding studies) sci-hub.se, and other triazolo[4,3-a] nih.govnih.govbenzodiazepines have been evaluated for properties like antianxiety potential nih.gov. However, the specific quantitative data on receptor binding affinities (e.g., Ki or IC50 values), detailed selectivity profiles across a broad range of receptor subtypes, or direct evidence of allosteric or orthosteric binding mechanisms for this compound (CID 12612440) were not found.

Similarly, while second messenger systems involving molecules like cAMP, cGMP, diacylglycerol (DAG), inositol (B14025) triphosphate (IP3), and calcium ions are crucial in relaying signals from cell surface receptors nih.govsci-hub.seacs.orgprepchem.com, and protein phosphorylation and dephosphorylation events mediated by kinases and phosphatases play vital roles in signal transduction, specific studies detailing the direct impact of this compound (CID 12612440) on the production or degradation of specific second messengers or the phosphorylation status of particular proteins within relevant cellular pathways were not identified.

Molecular and Cellular Mechanistic Investigations of C22h24cln5

Cellular Permeability and Transport Mechanisms of this compound

For a compound to exert intracellular effects or be absorbed into systemic circulation, it must cross cellular membranes. Studying cellular permeability and transport mechanisms is therefore essential.

In vitro cell line-based permeability assays are widely used to predict the in vivo absorption and distribution of compounds plos.orgcreative-bioarray.comresearchgate.netnih.gov. Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelium and are considered a gold standard for assessing intestinal permeability plos.orgcreative-bioarray.comresearchgate.netnih.govdiva-portal.org. MDCK (Madin-Darby Canine Kidney) cells, particularly those transfected to express specific transporters like MDR1 (P-glycoprotein), are also commonly used to evaluate permeability and the involvement of efflux transporters creative-bioarray.comresearchgate.netnih.gov.

These assays measure the passage of a compound across the cell monolayer from the apical (intestinal lumen side) to the basolateral (blood side) direction, and vice versa, to determine the apparent permeability coefficient (Papp) plos.orgcreative-bioarray.com. The Papp value provides an indication of how easily the compound can cross a biological barrier plos.org.

While specific permeability data for this compound (CID 12612440) in Caco-2 or MDCK cells are not present in the search results, these cell lines are standard tools for such investigations plos.orgcreative-bioarray.comresearchgate.netnih.gov.

Efflux pumps and transporter proteins play a significant role in the cellular disposition of compounds by actively transporting them across membranes creative-bioarray.commdpi.com. Efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of a compound by pumping it out of the cell, impacting its efficacy and bioavailability creative-bioarray.commdpi.comnih.gov.

Studies investigating the interaction of this compound with efflux pumps and other transporter proteins would involve assessing its permeability in the presence and absence of transporter inhibitors, or using cell lines overexpressing specific transporters creative-bioarray.comnih.gov. This helps to determine if the compound is a substrate for these transporters or if it can inhibit their activity creative-bioarray.com.

The search results discuss efflux pumps in general and their role in drug resistance mdpi.comnih.govbiorxiv.orgosti.goveuropeanreview.org, and mention the use of MDCK-MDR1 cells to study P-glycoprotein interactions creative-bioarray.com. However, specific data on the interaction of this compound (CID 12612440) with these systems are not provided.

Cell Line-Based Permeability Assays (e.g., Caco-2, MDCK)

Molecular Dynamics and Conformational Analysis of this compound in Biological Mimetic Environments

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time, providing insights into their conformational behavior and interactions in various environments substack.commdpi.comnih.govnih.gov.

MD simulations can be used to analyze the conformational flexibility of this compound and how its structure changes in different biological mimetic environments, such as in aqueous solutions or in the presence of lipid bilayers substack.comnih.govbiorxiv.org. These simulations can help predict how the compound might interact with its targets or traverse membranes at an atomic level mdpi.comnih.gov.

Clustering techniques can be applied to the trajectories generated by MD simulations to group similar conformations and identify the most prevalent structural states of this compound in a given environment substack.com. This analysis helps in understanding the accessible conformational space of the molecule, which is relevant for its binding to targets and its passage through biological barriers.

While the search results describe the general principles and applications of molecular dynamics simulations in studying molecular interactions, protein conformational changes, and membrane systems substack.commdpi.comnih.govnih.govbiorxiv.org, specific MD simulation data or conformational analysis results for this compound (CID 12612440) are not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of C22h24cln5 Analogs

Rational Design Principles for C22H24ClN5 Derivatives

Rational design in the context of this compound derivatives involves a systematic approach to modifying the molecular structure to achieve desired pharmacological properties. This often begins with identifying key structural features of the parent compound that are essential for activity and then making targeted alterations to optimize interactions with biological targets nih.govnih.govnih.gov. Molecular modeling and docking studies play a significant role in predicting how potential modifications might affect binding affinity and intermolecular interactions, guiding the synthesis of novel analogs nih.gov.

Scaffold Modification and Isosteric Replacement Strategies

The triazolobenzodiazepine scaffold of this compound is itself a modification of the core benzodiazepine (B76468) structure, incorporating a fused triazole ring ontosight.aiontosight.aicore.ac.uk. Scaffold modification strategies explore alterations to this core ring system. Isosteric replacement is a common tactic used to substitute atoms or functional groups within the scaffold or its substituents with others that have similar steric and electronic properties but may confer different metabolic stability, selectivity, or pharmacokinetic profiles researchgate.netdrughunter.comsilae.itnih.govopenaccessjournals.com. For instance, the triazole ring in this class can act as a bioisostere, mimicking functional groups involved in interactions with biological targets nih.govdrughunter.comacu.edu.au. Studies on related benzodiazepine analogs suggest that replacing the pendant phenyl moiety with a five-membered ring could potentially enhance biological activity researchgate.net.

Substituent Effects on Molecular Interactions and Biological Activity

The nature and position of substituents on the triazolobenzodiazepine scaffold of this compound and its analogs significantly influence their molecular interactions and resulting biological activity ontosight.aiontosight.ai. Research on related triazolobenzodiazepines has highlighted the impact of substituents at various positions:

Substituents on the Phenyl Ring (at the 6-position): The phenyl ring at the 6-position is a key feature. Modifications to this ring, including the introduction of halogen substituents (such as the chlorine at the equivalent of the 2'-position in the phenyl ring of some analogs like triazolam) or other groups, can dramatically affect activity service.gov.uk.

Substituents on the Benzodiazepine Ring System (e.g., at the 8-position): The chlorine atom at the 8-position of this compound is known to influence activity in benzodiazepine derivatives. Studies on 8-substituted triazolobenzodiazepine analogs of triazolam have explored the impact of different groups at this position on activity and selectivity for GABA_A receptor subtypes frontiersin.orgnih.govresearchgate.netnih.gov.

These substituent effects arise from a combination of electronic factors (inductive and resonance effects) and steric considerations, which collectively dictate how the molecule interacts with its binding site on a target protein ontosight.ainih.govservice.gov.ukuni-muenchen.de.

Synthesis and Characterization of this compound Analogs and Congeners

The synthesis of triazolobenzodiazepine analogs, including derivatives of this compound, typically involves multi-step synthetic routes starting from appropriate precursors ontosight.ai. These routes often include cyclization reactions to form the fused ring system and subsequent functionalization or coupling steps to introduce desired substituents at specific positions on the benzodiazepine or triazole rings, or on the pendant groups nih.govuni-muenchen.debeilstein-journals.org.

Characterization of the synthesized analogs is performed using a range of analytical techniques to confirm their structure, purity, and identity. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure, High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition, and in some cases, X-ray crystallography to obtain precise three-dimensional structural information tandfonline.comtandfonline.com. These techniques are essential for verifying that the intended structural modifications have been successfully incorporated and for providing foundational data for SAR and SPR analysis.

Comparative Assessment of Molecular Interactions Across Analog Series

Evaluating the molecular interactions of this compound analogs with their biological targets is fundamental to understanding their pharmacological profiles. This involves assessing their binding affinity and functional potency, and how these properties are influenced by structural variations. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are valuable for quantifying the binding kinetics and thermodynamics of these interactions acs.orgresearchgate.netnih.govresearchgate.net.

Profiling of Binding Affinity and Functional Potency of Analogs

Binding affinity is a measure of the strength of the interaction between a ligand (the compound) and its biological target, often expressed as a dissociation constant (Kd). Functional potency, on the other hand, describes the concentration of a compound required to produce a specific biological effect, commonly represented by IC₅₀ (half maximal inhibitory concentration) or EC₅₀ (half maximal effective concentration) values wikipedia.orgresearchgate.netresearchgate.netnih.gov. Generally, a lower Kd indicates higher binding affinity, while a lower IC₅₀ or EC₅₀ indicates higher functional potency researchgate.net.

Studies on triazolobenzodiazepine analogs targeting GABA_A receptors have reported varying binding affinities and functional potencies depending on the specific structural modifications wikipedia.orgfrontiersin.orgnih.govresearchgate.netnih.gov. For example, some 8-substituted triazolobenzodiazepine analogs showed differences in potency compared to the parent compound triazolam in modulating GABA-mediated currents at different GABA_A receptor subtypes frontiersin.orgnih.govresearchgate.netnih.gov. These studies often involve in vitro assays using recombinant receptors or cell lines expressing the target protein.

While specific comparative binding and potency data for this compound against a range of its analogs were not extensively detailed in the search results, the principles established for related triazolobenzodiazepines highlight that subtle structural changes can lead to significant differences in these parameters. Researchers often generate series of analogs with systematic modifications to map the relationship between structure and activity quantitatively.

Modulating Selectivity through Structural Modifications

Selectivity is a critical aspect of drug design, referring to a compound's ability to preferentially interact with a specific biological target or subtype over others cabidigitallibrary.orgnih.gov. Achieving selectivity is important for minimizing off-target effects and potential toxicity cabidigitallibrary.org. In the context of triazolobenzodiazepines, which often interact with different subtypes of the GABA_A receptor, modulating selectivity is a key objective in developing compounds with desired therapeutic profiles and reduced side effects frontiersin.orgnih.govresearchgate.net.

Structural modifications to the triazolobenzodiazepine scaffold and its substituents can be leveraged to tune selectivity. For instance, variations at the 8-position of triazolobenzodiazepines have been investigated to develop compounds with selectivity for α2/α3 subunit-containing GABA_A receptors over the α1 subtype, which is associated with sedative effects frontiersin.orgnih.govresearchgate.netnih.gov. These studies demonstrate that even seemingly minor changes in structure can lead to differential binding or functional effects across receptor subtypes. Beyond GABA_A receptors, structural modifications of triazolobenzodiazepines have also been explored to achieve selectivity for other targets, such as specific bromodomains within the BET protein family acs.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling aims to develop predictive mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested analogs, guiding the synthesis of potentially more potent or selective compounds. QSAR studies have been widely applied to various classes of compounds, including benzodiazepine derivatives, to understand and predict their interactions with biological targets like GABA-A receptors or other relevant proteins.

Development of Predictive QSAR Models Using Chemometric Techniques

The development of predictive QSAR models for this compound analogs would typically involve several steps using various chemometric techniques.

Data Collection: A dataset of this compound and its analogs with experimentally determined biological activity values (e.g., IC50, EC50, binding affinity) would be compiled.

Molecular Representation: The chemical structures of the compounds would be represented numerically using molecular descriptors. These descriptors can capture various aspects of molecular structure, including:

Constitutional Descriptors: Reflecting the atomic composition and connectivity (e.g., molecular weight, number of atoms, number of rings).

Topological Descriptors: Describing the molecular connectivity and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Physicochemical Descriptors: Representing properties like lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Geometrical Descriptors: Based on the 3D structure of the molecules (e.g., moments of inertia, shape descriptors).

Electrostatic Descriptors: Related to the charge distribution within the molecule.

Descriptor Selection: A subset of relevant descriptors is selected to build the QSAR model. This step is crucial to avoid overfitting and to identify the most influential molecular features related to activity. Techniques like correlation analysis, principal component analysis (PCA), and feature selection algorithms are commonly employed.

Model Building: Statistical methods are used to build a relationship between the selected descriptors and the biological activity. Common techniques include:

Multiple Linear Regression (MLR): A simple linear relationship between activity and descriptors. rdd.edu.iq

Partial Least Squares (PLS): A regression technique that handles multicollinearity among descriptors.

Principal Component Regression (PCR): Similar to PLS, using PCA to reduce descriptor dimensionality before regression.

Non-linear methods: Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex non-linear relationships.

Model Validation: The developed QSAR model is rigorously validated to assess its predictive power and robustness. This typically involves:

Internal Validation: Techniques like leave-one-out (LOO) or k-fold cross-validation are used to evaluate the model's performance on the training data.

External Validation: The model is tested on an independent set of compounds that were not used in the training phase. Statistical parameters like R-squared (R²) for goodness of fit and Q-squared (Q²) or R²pred for predictive ability are used to evaluate the model's performance. A QSAR model is generally considered acceptable if it meets certain statistical criteria, such as R² > 0.6 and Q² > 0.5 for the training set and R² > 0.5 for the test set.

Correlation of Physicochemical Descriptors with Biological Activity

In QSAR studies of benzodiazepines and related compounds, certain physicochemical descriptors have been shown to correlate significantly with biological activity. For this compound analogs, potential correlations could exist with:

Lipophilicity (logP): This descriptor influences the compound's ability to cross biological membranes and interact with hydrophobic regions of the target receptor. Optimal lipophilicity is often required for good activity.

Electronic Descriptors: Parameters like Hammett substituent constants or partial charges on specific atoms can reflect the electronic environment of the molecule, influencing interactions with polar or charged residues in the binding site.

Steric Descriptors: These describe the size and shape of the molecule or specific substituents, affecting how well the compound fits into the binding pocket of the target.

Hydrogen Bonding Descriptors: The number and strength of hydrogen bond donors and acceptors can be critical for specific interactions with the target protein.

By correlating these descriptors with the observed biological activity, QSAR models can provide insights into the structural features that are favorable or unfavorable for activity, guiding the design of new analogs with improved potency or selectivity.

Structure-Property Relationship (SPR) Investigations

SPR investigations focus on understanding how structural modifications influence the physicochemical properties of a compound, such as solubility, stability, and crystal form. These properties are critical for the compound's developability as a potential drug candidate, affecting its formulation, absorption, distribution, and metabolism.

Influence of Structural Modifications on Stability and Solubility

The stability and solubility of this compound and its derivatives are important properties to consider.

Solubility: Aqueous solubility is crucial for absorption and bioavailability. Structural modifications, such as the introduction of polar groups or ionization centers (like the diethylaminoethyl side chain in this compound), can significantly impact solubility. Changes in pH can also affect the ionization state of the molecule and thus its solubility.

Stability: Chemical stability, including susceptibility to hydrolysis, oxidation, or degradation under various conditions (e.g., in different pH solutions, in the presence of light or enzymes), is essential for the compound's shelf life and metabolic fate. The triazolo-benzodiazepine core structure and the substituents can influence the molecule's inherent stability. Identifying labile sites and understanding degradation pathways are key aspects of SPR studies.

Systematic structural modifications and evaluation of the resulting compounds' stability and solubility under relevant conditions would be necessary to establish clear SPRs for this compound analogs.

Crystal Structure-Based Property Prediction for this compound and its Derivatives

Crystal structure analysis provides detailed information about the three-dimensional arrangement of molecules in the solid state and the intermolecular interactions present (e.g., hydrogen bonds, pi-pi stacking, van der Waals forces). This information can be valuable for predicting and understanding various solid-state properties, including:

Melting Point: Related to the strength of intermolecular forces in the crystal lattice.

Solubility: Crystal packing and intermolecular interactions can affect the energy required to break down the crystal lattice for dissolution. Different crystal forms (polymorphs) of the same compound can exhibit different solubilities.

Stability: The crystal structure can influence the compound's solid-state stability, including its susceptibility to solid-state degradation reactions.

Tabletability and Flow Properties: Crystalline form impacts the physical properties of powders, which are important for pharmaceutical manufacturing processes like tableting.

For this compound and its derivatives, obtaining crystal structures through techniques like X-ray diffraction would allow for detailed analysis of intermolecular interactions and crystal packing. Computational methods based on crystal structures can also be used to predict properties. While obtaining high-quality crystals can be challenging for some compounds, successful crystallization and structural determination can provide fundamental insights into the solid-state behavior and properties of this compound and its analogs.

Computational Chemistry and Cheminformatics Applied to C22h24cln5

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique that predicts the preferred orientation (binding mode) of a ligand (such as C22H24ClN5) to a receptor (e.g., a protein) and estimates the strength of the resulting complex. This method is fundamental in structure-based drug design and helps in understanding the molecular basis of recognition and interaction between a small molecule and its biological target nih.gov.

Applying molecular docking to this compound would involve:

Obtaining the 3D structure of this compound and the target protein.

Defining the binding site on the protein where the ligand is expected to interact.

Running docking simulations to generate possible binding poses of this compound within the active site.

Scoring these poses based on their predicted binding affinity or energy.

The output of molecular docking provides insights into how this compound might bind to a specific protein, identifying key residues involved in interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This information is crucial for hypothesizing the potential biological targets and mechanisms of action of this compound.

Virtual Screening Methodologies for Identifying Potential this compound Targets

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds for potential drug candidates or to identify potential biological targets for a given compound nih.govgoogle.com. In the context of this compound, virtual screening could be employed in two primary ways:

Target Identification (Reverse Screening): Using the structure of this compound as a query to screen against a database of known protein binding sites. This approach aims to identify potential protein targets that this compound is likely to bind to based on shape and chemical complementarity als-journal.com. Methodologies can include shape-based screening, pharmacophore matching, or reverse docking.

Ligand-Based Screening: If a known target for this compound (or structurally similar compounds) exists, virtual screening can be used to search databases for other compounds that share similar molecular features or properties with this compound, potentially identifying novel ligands for the same target.

Structure-based virtual screening, which utilizes molecular docking, is a cost-effective and time-saving technique for identifying lead compounds nih.gov. By computationally screening libraries against a target protein, potential binders like this compound can be prioritized for experimental validation researchgate.net.

Prediction of Binding Modes and Interaction Fingerprints

Following molecular docking, the predicted binding modes of this compound provide detailed atomic-level descriptions of how the compound interacts with the target protein. Analyzing these poses allows for the identification of critical interactions, such as specific hydrogen bonds, pi-pi stacking interactions with aromatic residues, or hydrophobic interactions within nonpolar pockets researchgate.net.

Interaction fingerprints are a way to represent the ligand-protein interactions in a structured format, capturing the types of interactions and the protein residues involved. These fingerprints can be used to compare the binding of different ligands to the same target or to understand the interaction profile of a single ligand like this compound with various potential targets. This information can be used to explain binding selectivity and guide further structural modifications of the compound nih.gov.

Molecular Dynamics Simulations of this compound in Complex Biological Systems

Molecular dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions in a more realistic environment, such as in the presence of solvent and ions mdpi.com. Applying MD simulations to this compound, particularly in complex with a target protein, can offer a deeper understanding beyond static docking poses.

MD simulations can capture the behavior of biomolecules in full atomic detail and at very fine temporal resolution mdpi.com. For a ligand-protein complex involving this compound, MD simulations would typically involve:

Setting up the system, including the complex, explicit solvent molecules, and physiological ion concentrations.

Running the simulation for a sufficient duration (nanoseconds to microseconds or even longer) to observe relevant dynamic events.

Analyzing the trajectories to study the stability of the complex, conformational changes of the protein and ligand, and the nature of interactions over time.

Conformational Dynamics and Flexibility Studies of this compound

MD simulations can reveal the intrinsic flexibility and conformational preferences of this compound itself, both in isolation and when bound to a target. Understanding the dynamic behavior of the ligand is important because the most stable conformation in solution may not be the bioactive conformation when bound to a protein. Simulations can show how the compound's structure changes over time and identify its accessible conformations peerj.com.

Furthermore, MD simulations can illustrate how the binding of this compound affects the dynamics and flexibility of the target protein. Conformational changes in the protein upon ligand binding can be essential for its function.

Solvation Effects and Stability of this compound-Protein Complexes

Analyzing the stability of the this compound-protein complex during the simulation helps validate the docking results and provides a more realistic assessment of the binding longevity. Unstable complexes in MD simulations, despite favorable docking scores, might indicate that the predicted binding pose is not viable in a dynamic environment.

In Silico ADME Prediction and Profiling for this compound

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical determinants of a compound's fate in a biological system and its potential as a drug candidate. In silico ADME prediction tools use computational models to estimate these properties based on the chemical structure of the compound mdpi.com.

For this compound, in silico ADME profiling can predict parameters such as:

Absorption: Oral bioavailability, intestinal permeability (e.g., Caco-2 permeability) mdpi.com.

Distribution: Blood-brain barrier penetration, plasma protein binding, volume of distribution.

Metabolism: Identification of potential metabolic sites and predicting interactions with metabolizing enzymes (e.g., cytochrome P450 enzymes) mdpi.com.

Excretion: Predicting routes of excretion.

Absorption and Distribution Prediction Models

Predicting the absorption and distribution of a compound is a critical aspect of understanding its potential biological activity and therapeutic efficacy. Computational models for absorption and distribution utilize various molecular descriptors and machine learning algorithms to estimate parameters such as oral bioavailability, passive diffusion across membranes, and tissue distribution. nih.govnih.gov These models often consider factors like lipophilicity (logP/logD), molecular size and shape, and the presence of functional groups that can participate in interactions with biological transporters or membranes. Data tables in this area typically present predicted values for metrics like Caco-2 permeability, human intestinal absorption (HIA), and steady-state volume of distribution, often compared against experimental data for known compounds to validate the models.

Metabolic Site Prediction and Enzyme Specificity Prediction

Understanding how a compound is metabolized is essential for predicting its half-life, identifying potential active or toxic metabolites, and assessing potential drug-drug interactions. Computational approaches for metabolic prediction focus on identifying the most probable sites of metabolism within the molecule and predicting which enzymes, particularly cytochrome P450 (CYP) enzymes, are likely to be involved. These methods often employ rule-based systems, machine learning models trained on known metabolic reactions, and quantum chemical calculations to assess the reactivity of different atoms within the molecule. Predicting enzyme specificity involves modeling the interaction between the compound and the active site of metabolic enzymes. Data tables in metabolic prediction might show predicted metabolic sites, the likelihood of metabolism by specific CYP isoforms, and potential metabolic pathways.

Permeability and Blood-Brain Barrier (BBB) Penetration Prediction

Predicting the permeability of a compound across biological barriers, such as cell membranes and the blood-brain barrier (BBB), is vital, especially for compounds intended to act on targets within the central nervous system. Computational models for permeability prediction often use molecular descriptors related to size, polarity, and hydrogen bonding capacity. BBB penetration prediction specifically aims to determine if a compound is likely to cross the complex barrier separating the bloodstream from the brain. These models can range from simple rule-based classifications to more sophisticated machine learning and molecular dynamics simulations that model the interaction of the compound with the lipid bilayer and transporter proteins. Data tables in this domain typically classify compounds as potential BBB penetrators or non-penetrators or provide a predicted permeability coefficient (e.g., logBB).

Quantum Chemical Calculations for this compound

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule based on the principles of quantum mechanics. For a compound with the formula this compound, these calculations can offer insights into its reactivity, stability, and spectroscopic behavior.

Electronic Structure, Reactivity, and Frontier Molecular Orbital Analysis

Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, can determine the distribution of electrons within a molecule, providing information about bond strengths, partial charges, and molecular geometry. Analysis of frontier molecular orbitals (HOMO and LUMO) is particularly useful for predicting a compound's reactivity, as the energies and spatial distributions of these orbitals indicate where the molecule is most likely to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability. Data derived from these calculations often includes molecular orbital energy levels, electron density maps, and Fukui indices indicating reactive sites.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can theoretically predict various spectroscopic parameters, which can be used to help identify and characterize a compound or to understand the relationship between its structure and its spectrum.

NMR Spectroscopy: Calculations can predict chemical shifts and coupling constants for different nuclei (e.g., 1H and 13C NMR), aiding in the structural elucidation of a compound.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of molecular bonds, which correspond to the peaks observed in an infrared spectrum, helping to identify functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions that occur when a molecule absorbs UV-Vis light, providing theoretical UV-Vis spectra that can be compared with experimental data.

Theoretical spectroscopic data is often presented in tables listing predicted peak positions and intensities.

Cheminformatics Databases and Data Mining for this compound Research

Cheminformatics databases are essential repositories of chemical structures, properties, and associated biological data. For compounds with the formula this compound, these databases can be searched to find existing information, including known synonyms, basic physical and chemical properties, and potentially links to biological screening data or literature. Examples of relevant databases include PubChem, ChEMBL, and DrugBank, although specific detailed research on compounds with the formula this compound might be limited or require more in-depth searching.

Advanced Analytical and Bioanalytical Methodologies for C22h24cln5

Chromatographic Techniques for Separation and Quantification of C22H24ClN5

Chromatographic techniques are widely employed for the separation and quantification of this compound from complex mixtures. These methods leverage differential interactions between the analyte and a stationary phase as a mobile phase carries the sample through the system.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile and thermally labile compounds like this compound. HPLC method development for such a compound involves selecting appropriate stationary and mobile phases to achieve adequate separation from impurities and matrix components ajpsonline.comyoutube.com. Reversed-phase HPLC, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), is a common starting point given the likely moderate polarity of this compound reddit.comthermofisher.com.

Method development typically involves optimizing parameters such as mobile phase composition (solvent ratio, buffer concentration, pH), flow rate, column temperature, and detection wavelength (if a UV detector is used) ajpsonline.comyoutube.com. The presence of a chlorine atom and aromatic rings in the structure of this compound suggests that UV detection would be a suitable method, likely at a wavelength within the UV-Vis spectrum where the molecule exhibits significant absorbance.

Method validation is a critical step following development to ensure the method is suitable for its intended purpose thermofisher.comindexcopernicus.com. Validation parameters typically include specificity, linearity, accuracy, precision, detection limit (LOD), and quantification limit (LOQ) thermofisher.com. Specificity ensures that the analyte peak is well-separated from other components. Linearity assesses the proportional relationship between analyte concentration and detector response. Accuracy and precision evaluate the closeness of measurements to the true value and the reproducibility of the method, respectively. LOD and LOQ define the lowest concentrations that can be detected and reliably quantified.

While specific data for HPLC method development and validation for this compound were not extensively available in the searched literature, the general principles of HPLC method development and validation as applied to pharmaceutical compounds of similar complexity would be followed ajpsonline.comindexcopernicus.com.

Ultra-Performance Liquid Chromatography (UPLC) Applications for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size stationary phases and higher mobile phase pressures. This allows for faster separations, increased resolution, and improved sensitivity compared to conventional HPLC, making it suitable for high-throughput analysis of compounds like this compound ijsrtjournal.com.

UPLC can significantly reduce analysis times while maintaining or improving chromatographic performance ijsrtjournal.com. This is particularly advantageous in research settings or quality control laboratories where a large number of samples need to be processed efficiently. The principles of method development for UPLC are similar to HPLC but require instrumentation capable of withstanding higher pressures. The benefits of UPLC for this compound analysis would include quicker run times for quantification and purity analysis, potentially with reduced solvent consumption ijsrtjournal.com.

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds. Given the structure and molecular weight of this compound, it is unlikely to be directly amenable to GC analysis without derivatization to increase its volatility. However, GC could be a valuable technique for the analysis of volatile byproducts or degradation products that might be associated with the synthesis or storage of this compound sigmaaldrich.comtrajanscimed.com.

GC analysis involves vaporizing the sample and carrying it through a stationary phase by an inert carrier gas. Separation is based on the partitioning of analytes between the gas mobile phase and the stationary phase, which can be a liquid film or a solid adsorbent coated on an inert support within a column. Detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) are commonly used with GC. If volatile impurities are a concern for this compound, GC method development would focus on optimizing oven temperature programs, carrier gas flow rates, and stationary phase selection to achieve separation and detection of these specific volatile components.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Chirality is an important consideration for many pharmaceutical compounds, as different enantiomers can exhibit different pharmacological activities or toxicity profiles mz-at.de. If this compound possesses a chiral center or axis, chiral chromatography would be essential for assessing its enantiomeric purity mz-at.dechromedia.org.

Chiral chromatography utilizes stationary phases that can selectively interact with one enantiomer over the other, allowing for their separation . Various types of chiral stationary phases are available, including polysaccharide-based, protein-based, and cyclodextrin-based phases nih.gov. Method development in chiral chromatography involves selecting the appropriate chiral stationary phase and optimizing the mobile phase composition (which may include chiral additives) to achieve adequate separation of the enantiomers nih.gov. The detection is typically done using UV or MS detectors. Assessing the enantiomeric purity of this compound, if it is chiral, is crucial for understanding its properties and ensuring the quality of a specific enantiomer.

Mass Spectrometry (MS) for Identification and Structural Characterization

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and structural characterization of compounds currenta.denih.gov. When coupled with chromatographic techniques, it becomes an even more versatile tool.

For this compound, MS can be used to confirm its molecular weight and provide fragmentation patterns that aid in structural elucidation currenta.de. Various ionization techniques can be employed depending on the properties of the molecule, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are commonly used for relatively polar and semi-polar compounds. The mass analyzer (e.g., quadrupole, time-of-flight, orbitrap) determines the mass resolution and accuracy.

LC-MS/MS Methodologies for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for trace analysis and metabolite identification in complex matrices, including biological samples eag.comnih.govcertara.com. Coupling LC with MS/MS allows for the separation of the analyte from the matrix components before it enters the mass spectrometer, reducing ion suppression and improving specificity eag.comcertara.com.

In LC-MS/MS, the compound is first separated by LC, then enters the mass spectrometer where it is ionized. The parent ion (precursor ion) is then selected and fragmented in a collision cell, and the resulting fragment ions (product ions) are detected eag.comcertara.com. This provides a highly specific detection method based on the unique fragmentation pattern of the analyte.

For this compound, LC-MS/MS methodologies would be invaluable for quantifying low concentrations of the compound in various samples and for identifying potential metabolites. Metabolite identification involves analyzing samples (e.g., biological fluids) for related compounds that have different molecular weights and fragmentation patterns compared to the parent compound researchgate.net. By analyzing these patterns, the structure of metabolites can be proposed. LC-MS/MS offers the sensitivity required for detecting trace levels of this compound and its metabolites, which is particularly important in bioanalytical studies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, providing a highly accurate mass-to-charge ratio (m/z) that can definitively establish its elemental composition. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, which is critical for confirming the molecular formula of organic compounds like this compound and identifying potential isomers or impurities. measurlabs.com The high accuracy of HRMS makes it ideal for identifying molecular structures ranging from small organic molecules to large biomolecules. measurlabs.com HRMS analysis begins with the ionization of the sample, followed by the separation of ions based on their mass-to-charge ratios and detection. measurlabs.com This technique is widely used for the detection and identification of chemical species, even at low concentrations. measurlabs.com For organic compounds, HRMS data can confirm the presence of specific elements and their quantities within the molecule by comparing the experimentally determined exact mass to the theoretically calculated mass for a given elemental composition. The search results mention mass spectroscopy being used for characterization of compounds including those with the formula this compound measurlabs.com, nih.gov, rsc.org, routledge.com. Specifically, GC-MS data for a compound this compound shows a molecular ion peak at m/z 361 (<1%) rsc.org. Another instance mentions m/e 366.15 (100.0%) for a different compound with a similar formula but including chlorine measurlabs.com. While these might not be high-resolution data, they illustrate the application of mass spectrometry. HRMS provides the necessary precision to differentiate this compound from compounds with very close masses, such as those with slightly different isotopic compositions or alternative elemental combinations.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed elucidation of organic molecule structures. rsc.org, jchps.com, wesleyan.edu It provides information about the different types of atomic nuclei (such as ¹H, ¹³C, ¹⁵N) present in a molecule and their local chemical environments, including connectivity and spatial arrangement. jchps.com, wesleyan.edu By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in NMR spectra, the number and types of protons and carbons, their neighboring atoms, and the functional groups present in this compound can be determined. jchps.com One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. jchps.com, slideshare.net, wesleyan.edu Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, offer correlation information between nuclei, enabling the mapping of the molecular skeleton and the confirmation of connectivity. slideshare.net, wesleyan.edu, acs.org Several search results mention the use of ¹H NMR for the characterization of compounds, including those with the formula this compound or similar structures measurlabs.com, nih.gov, rsc.org, routledge.com. For a compound this compound, ¹H NMR data is mentioned, including chemical shifts and peak characteristics rsc.org. Another study on related tetrahydropyrimidine (B8763341) derivatives also reports ¹H NMR data with specific chemical shifts and multiplicities for different proton environments measurlabs.com. NMR spectroscopy is considered a powerful analytical technique for the structural elucidation of unknown compounds. jchps.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Polymorph Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can be used for polymorph identification. photothermal.com, mt.com, fiveable.me, libretexts.org IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment of a bond. photothermal.com, mt.com, fiveable.me This makes IR particularly sensitive to polar functional groups. photothermal.com, mt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability, making it more sensitive to non-polar bonds and molecular backbones. photothermal.com, mt.com, libretexts.org The vibrational spectrum obtained from IR or Raman spectroscopy acts as a unique fingerprint for a molecule, allowing for its identification by comparison to spectral databases. libretexts.org Specific absorption bands in the IR spectrum correspond to the characteristic stretching and bending vibrations of different functional groups within this compound, such as C-H, C=C, C=N, N-H, and C-Cl bonds. fiveable.me, libretexts.org Raman spectroscopy can provide complementary information, particularly regarding the carbon skeleton and less polar functional groups. mt.com, libretexts.org Both IR and Raman spectroscopy can also be used to study polymorphism, as different crystalline forms of a compound will exhibit distinct vibrational spectra due to differences in crystal lattice structure. mt.com Search results indicate the use of IR spectroscopy for the characterization of compounds with the formula this compound or related structures, mentioning specific absorption bands corresponding to functional groups like C=O, N-H, and C-Cl measurlabs.com, nih.gov, routledge.com.

UV-Visible Spectroscopy for Quantitative Analysis and Purity Assessment

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample. symeres.com, byjus.com, amazonaws.com, libretexts.org This technique is particularly useful for analyzing compounds that contain chromophores – functional groups or conjugated systems that absorb light in the UV-Vis region. byjus.com, amazonaws.com UV-Vis spectroscopy can be used for both qualitative and quantitative analysis of organic compounds. byjus.com, upi.edu, libretexts.org, ej-eng.org The wavelength(s) of maximum absorbance (λmax) can provide some information about the electronic transitions occurring within the molecule, which is related to its structure and the presence of conjugated systems. upi.edu, ej-eng.org More importantly, UV-Vis spectroscopy is widely used for the quantitative determination of the concentration of a compound in solution based on the Beer-Lambert Law, which states that the absorbance is directly proportional to the concentration and path length of the light through the sample. byjus.com, upi.edu, libretexts.org, ej-eng.org This allows for the accurate quantification of this compound in a sample if it possesses a suitable chromophore. UV-Vis spectroscopy is also valuable for assessing the purity of a compound, as impurities that absorb in the UV-Vis region can be detected and quantified. symeres.com While specific UV-Vis data for this compound was not detailed in the search results, the technique is broadly applicable for quantitative analysis and purity assessment of organic compounds containing chromophores. byjus.com, sci-hub.se, ej-eng.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification and characterization capabilities of spectroscopic or spectrometric methods. These techniques are essential for analyzing complex mixtures containing this compound, such as reaction mixtures or biological extracts.

LC-NMR is a hyphenated technique that couples Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy. jchps.com, slideshare.net, amazonaws.com LC separates the components of a complex mixture based on their differential interactions with a stationary phase and a mobile phase. jchps.com, slideshare.net The separated components then flow directly into the NMR spectrometer, allowing for online structural characterization of each eluted compound without the need for prior isolation. mdpi.com, slideshare.net, amazonaws.com LC-NMR is particularly useful for the analysis of complex mixtures, including natural products, drug metabolites, and impurities. news-medical.net, slideshare.net, amazonaws.com It provides both separation and detailed structural information, making it a powerful tool for identifying unknown compounds within a mixture. mdpi.com, slideshare.net Recent advancements in LC-NMR technology, such as cryogenically cooled probes and improved solvent suppression techniques, have significantly increased sensitivity, enabling the analysis of smaller sample quantities. routledge.com, mdpi.com, scioninstruments.com, acs.org

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) combines the separation capability of Gas Chromatography (GC) with the highly selective and sensitive detection of tandem Mass Spectrometry (MS/MS). eag.com, scioninstruments.com, innovatechlabs.com GC is suitable for separating volatile and semi-volatile organic compounds. eag.com, scioninstruments.com The effluent from the GC column enters the MS/MS system, where ions are generated from the separated compounds, selected based on their mass-to-charge ratio (precursor ion), fragmented, and the resulting fragment ions are analyzed. nist.gov, eag.com This provides a high degree of specificity and sensitivity, allowing for the identification and quantification of target compounds within complex matrices, even at trace levels. eag.com, innovatechlabs.com, fiveable.me GC-MS/MS is widely used in various applications, including environmental analysis, food safety, and pharmaceutical analysis. measurlabs.com, scioninstruments.com While GC-MS is mentioned for a compound this compound in one search result rsc.org, GC-MS/MS offers enhanced selectivity and reduced matrix interference compared to single-stage GC-MS, making it advantageous for analyzing complex samples. innovatechlabs.com The use of multiple reaction monitoring (MRM) in GC-MS/MS further enhances sensitivity and selectivity for targeted analysis. innovatechlabs.com, sci-hub.se

These advanced analytical and bioanalytical methodologies, when applied individually or in combination, provide a comprehensive toolkit for the characterization and analysis of the chemical compound this compound and its presence in various matrices.